molecular formula C11H21NO2 B15169727 [(2S)-piperidin-2-yl]methyl pentanoate CAS No. 647021-21-4

[(2S)-piperidin-2-yl]methyl pentanoate

Cat. No.: B15169727
CAS No.: 647021-21-4
M. Wt: 199.29 g/mol
InChI Key: VCYUWISZTPCXBB-JTQLQIEISA-N
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Description

[(2S)-piperidin-2-yl]methyl pentanoate is a chemical compound that features a piperidine ring attached to a pentanoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-piperidin-2-yl]methyl pentanoate typically involves the esterification of [(2S)-piperidin-2-yl]methanol with pentanoic acid. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often carried out in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

[(2S)-piperidin-2-yl]methyl pentanoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: [(2S)-piperidin-2-yl]methanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

[(2S)-piperidin-2-yl]methyl pentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(2S)-piperidin-2-yl]methyl pentanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways. The ester group can be hydrolyzed in vivo to release the active piperidine derivative, which can then exert its effects on the target molecules.

Comparison with Similar Compounds

[(2S)-piperidin-2-yl]methyl pentanoate can be compared with other piperidine-containing compounds such as:

    Piperidine: The simplest member of the piperidine family, used as a building block in organic synthesis.

    Piperidin-4-yl]methyl pentanoate: A structural isomer with different biological properties.

    Piperidin-2-yl]methyl butanoate: A similar compound with a shorter ester chain, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific ester chain length and stereochemistry, which can influence its interaction with biological targets and its overall chemical reactivity.

Properties

CAS No.

647021-21-4

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

[(2S)-piperidin-2-yl]methyl pentanoate

InChI

InChI=1S/C11H21NO2/c1-2-3-7-11(13)14-9-10-6-4-5-8-12-10/h10,12H,2-9H2,1H3/t10-/m0/s1

InChI Key

VCYUWISZTPCXBB-JTQLQIEISA-N

Isomeric SMILES

CCCCC(=O)OC[C@@H]1CCCCN1

Canonical SMILES

CCCCC(=O)OCC1CCCCN1

Origin of Product

United States

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